molecular formula C13H12ClNO2 B2692326 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1196048-07-3

1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2692326
CAS RN: 1196048-07-3
M. Wt: 249.69
InChI Key: DZHIXTAHLHBQRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of various reagents and reaction conditions. For instance, the synthesis of “1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one” and “5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione” was performed using efficient precursors . Another example is the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence various biochemical pathways.

Pharmacokinetics

It is known that similar compounds can undergo reactions at the benzylic position, which could potentially influence their pharmacokinetic properties .

Result of Action

It is known that similar compounds can have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Action Environment

It is known that the reactivity of similar compounds can be influenced by factors such as the presence of other reactive species . This suggests that environmental factors could potentially influence the action of this compound.

Advantages and Limitations for Lab Experiments

The use of 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be synthesized in a variety of ways. In addition, it is a stable compound, and it is not toxic to humans or animals. However, the use of this compound in laboratory experiments is limited by its low solubility in water and other solvents.

Future Directions

Future research on 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid should focus on its potential applications in drug discovery and development. In particular, further research should be conducted to determine the efficacy and safety of this compound in the treatment of various diseases. In addition, further research should be conducted to explore the potential of this compound as a tool for modulating the activity of enzymes, receptors, and ion channels. Finally, further research should be conducted to investigate the potential of this compound as a tool for modulating gene expression.

Synthesis Methods

1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of 4-chlorobenzaldehyde with 5-methyl-1H-pyrrole-2-carboxylic acid in the presence of an acid catalyst. This reaction is usually carried out in a solvent such as ethanol or methanol. The reaction can be monitored by thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a substrate for the synthesis of various peptides and peptidomimetics. In addition, this compound has been used to study the structure and function of proteins, enzymes, and other biomolecules.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has specific hazard statements .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-2-7-12(13(16)17)15(9)8-10-3-5-11(14)6-4-10/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIXTAHLHBQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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